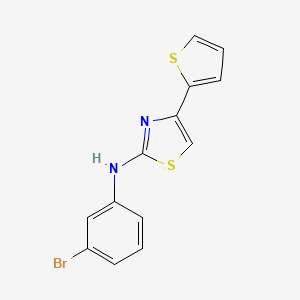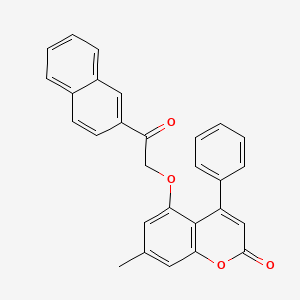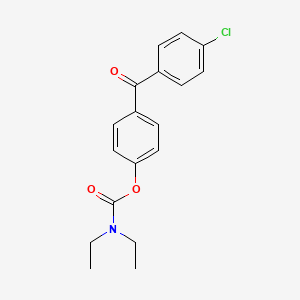![molecular formula C17H27NO2 B4663048 1-[5-(3-methoxyphenoxy)pentyl]piperidine](/img/structure/B4663048.png)
1-[5-(3-methoxyphenoxy)pentyl]piperidine
Vue d'ensemble
Description
1-[5-(3-methoxyphenoxy)pentyl]piperidine is an organic compound that belongs to the class of piperidines. Piperidines are nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. This compound is characterized by a piperidine ring attached to a pentyl chain, which is further connected to a 3-methoxyphenoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-methoxyphenoxy)pentyl]piperidine typically involves the following steps:
Preparation of 3-methoxyphenol: This can be achieved by methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 3-methoxyphenoxy pentyl bromide: The 3-methoxyphenol is reacted with 1,5-dibromopentane in the presence of a base like potassium carbonate to form 3-methoxyphenoxy pentyl bromide.
Nucleophilic substitution reaction: The final step involves the reaction of 3-methoxyphenoxy pentyl bromide with piperidine in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[5-(3-methoxyphenoxy)pentyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the piperidine ring.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3-hydroxyphenoxy pentyl piperidine.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-[5-(3-methoxyphenoxy)pentyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[5-(3-methoxyphenoxy)pentyl]piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with receptors or enzymes in the body, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
- 1-[5-(3-hydroxyphenoxy)pentyl]piperidine
- 1-[5-(3-chlorophenoxy)pentyl]piperidine
- 1-[5-(3-methylphenoxy)pentyl]piperidine
Comparison: 1-[5-(3-methoxyphenoxy)pentyl]piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, it may exhibit distinct pharmacological properties and synthetic utility.
Propriétés
IUPAC Name |
1-[5-(3-methoxyphenoxy)pentyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-19-16-9-8-10-17(15-16)20-14-7-3-6-13-18-11-4-2-5-12-18/h8-10,15H,2-7,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXXIPHCSDJUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4662970.png)
![ETHYL 3-{[(4-METHOXY-2-METHYLANILINO)CARBONYL]AMINO}PROPANOATE](/img/structure/B4662973.png)
![(2E)-3-[(4-bromophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4662979.png)

![5-(5-ethylthiophen-2-yl)-N-(3-methoxypropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4662984.png)
![ETHYL 1-{2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B4663006.png)


![[2-ethoxy-4-[(Z)-[5-imino-2-(2-methylphenyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B4663030.png)
![1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4663051.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B4663062.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4663070.png)
